Elimination of Indirect Sympathomimetic Activity: Sulfinyl vs. Sulfide Comparison in Anesthetized Canine Model
In a direct head-to-head comparison conducted in anesthetized dogs, the sulfide analog phenyl-2-aminoethyl sulfide (PAES) exhibited clear indirect sympathomimetic activity, whereas its sulfinyl oxidation product—2-Phenylmethanesulfinylethan-1-amine (PAESO)—possessed neither direct nor indirect sympathomimetic activity at intravenous doses up to 6 mg kg⁻¹ [1]. PAES infusion at approximately 4 mg kg⁻¹ produced sympathomimetic effects that were completely abolished by cocaine pretreatment, confirming an indirect mechanism [1]. In contrast, PAESO at 6 mg kg⁻¹ produced no detectable cardiovascular response, demonstrating that oxidation of the sulfide to the sulfinyl group functionally eliminates the sympathomimetic pharmacology of this chemotype [1].
| Evidence Dimension | Indirect sympathomimetic activity (cardiovascular pressor response) |
|---|---|
| Target Compound Data | No direct or indirect sympathomimetic activity at doses up to 6 mg kg⁻¹ i.v. |
| Comparator Or Baseline | Phenyl-2-aminoethyl sulfide (PAES): indirect sympathomimetic activity at ~4 mg kg⁻¹ i.v.; activity abolished by cocaine pretreatment |
| Quantified Difference | Complete loss of indirect sympathomimetic activity upon oxidation of sulfide to sulfinyl |
| Conditions | Anesthetized dog model; intravenous infusion; blood pressure and heart rate monitoring |
Why This Matters
For researchers designing phenethylamine-based probes that must be devoid of confounding cardiovascular pressor effects (e.g., behavioral pharmacology or CNS-targeted studies), the sulfinyl compound provides a clean baseline compared to the sulfide, which carries significant indirect sympathomimetic liability.
- [1] Pollock, S. H., Lange, W. J., May, S. W., Han, J. H., Padgette, S. R., & Herman, H. H. (1983). Effects of phenyl-2-aminoethyl sulfide, a novel dopamine-β-hydroxylase substrate, on the cardiovascular system of the anesthetized dog. Journal of Cardiovascular Pharmacology, 5(5), 901–910. View Source
